molecular formula C20H20ClN3O4 B11327313 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11327313
M. Wt: 401.8 g/mol
InChI Key: PGLMFYPGLXCVIA-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated phenoxy group, a methoxy-substituted phenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate halogenated reagent to form the phenoxy intermediate.

    Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring. This can be achieved by reacting the phenoxy intermediate with a nitrile oxide precursor under suitable conditions.

    Amidation Reaction: The final step involves the amidation reaction, where the oxadiazole intermediate is reacted with 4-(4-methoxy-3-methylphenyl)amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorinated phenoxy group, resulting in the formation of simpler derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated phenoxy group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of simpler derivatives with reduced functional groups.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-methylphenoxy)acetic acid: Similar structure but lacks the oxadiazole ring.

    4-chloro-3-methylphenoxy-N-(4-methoxyphenyl)acetamide: Similar structure but lacks the oxadiazole ring and has a different amide linkage.

Uniqueness

The presence of the oxadiazole ring in 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide imparts unique chemical properties, such as increased stability and potential biological activity. This makes it distinct from other similar compounds and of particular interest in scientific research.

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C20H20ClN3O4/c1-11-10-15(6-7-16(11)21)27-13(3)20(25)22-19-18(23-28-24-19)14-5-8-17(26-4)12(2)9-14/h5-10,13H,1-4H3,(H,22,24,25)

InChI Key

PGLMFYPGLXCVIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NON=C2NC(=O)C(C)OC3=CC(=C(C=C3)Cl)C)OC

Origin of Product

United States

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